

iniparib pharmacokinetic profile tumor tissue distribution

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Compound Focus: Iniparib

CAS No.: 160003-66-7

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Pharmacokinetic Profile & Tumor Distribution

Parameter	Findings in Plasma	Findings in Tumor Tissue
Parent Drug (Iniparib)	Rapid clearance (terminal half-life < 1 hour); No accumulation [1].	Very low penetration; Plasma:Tumor ratio < 0.088 [2].
Metabolites (IABM, IABA)	Slower clearance than parent (half-life 1-2 hours) [2].	Low penetration; Plasma:Tumor ratio < 1.7 [2].
Maximum Concentration (Cmax)	Two-fold higher with weekly (11.2 mg/kg) vs. twice-weekly (5.6 mg/kg) dosing [1].	Clinically relevant concentrations of parent drug and metabolites not detectable in canine tumor tissues at any dose [2].
Central Nervous System (CNS) Penetration	Evidence of access to CNS based on human CSF samples and brain tissue concentrations [3].	Metabolite concentrations in plasma were $\leq 5\%$ of the iniparib concentration [3].

Experimental Protocols for Key Studies

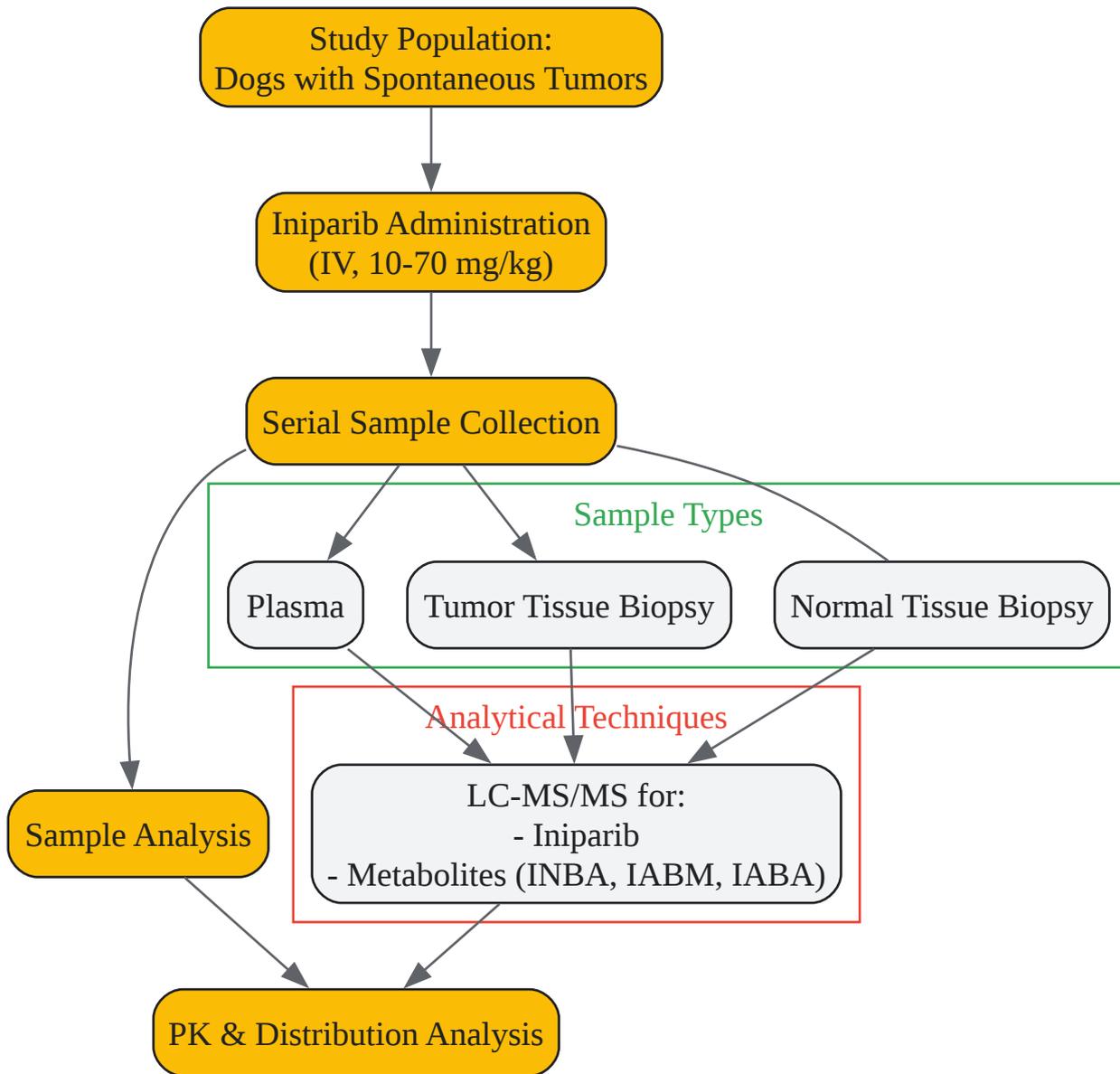
The data in the summary tables were generated using the following detailed methodologies.

Canine Comparative Oncology Study [2]

This study was crucial for understanding **iniparib**'s tumor distribution.

- **Objective:** To determine plasma and tumor exposures of **iniparib** and its metabolites in tumor-bearing pet dogs, leveraging the physiological similarities in **iniparib** metabolism between dogs and humans.
- **Study Population:** Client-owned dogs with spontaneous malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma.
- **Dosing: Iniparib** was administered intravenously at doses ranging from 10 to 70 mg/kg, both alone and in combination with carboplatin chemotherapy.
- **Sample Collection:**
 - **Plasma:** Collected before and at multiple scheduled time points after **iniparib** infusion.
 - **Tumor and Normal Tissue:** Collected via serial biopsies before treatment and at various time points after exposure.
- **Pharmacokinetic Analysis:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was likely used to quantify concentrations of **iniparib** and its metabolites (INBA, IABM, IABA) in the collected plasma and tissue samples. The plasma-to-tumor ratio was calculated to assess distribution.

The workflow of this key study is illustrated below:



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Human Phase II Trial (Pharmacokinetic Arm) [1]

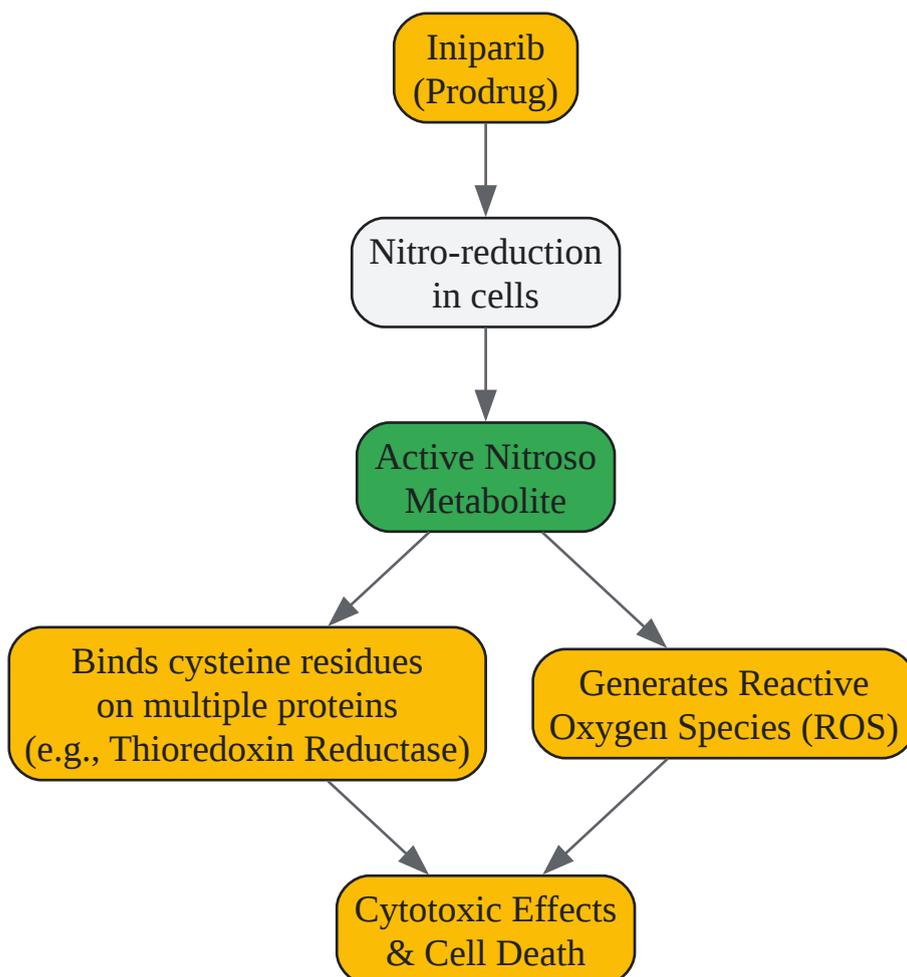
This study provided detailed human pharmacokinetic data.

- **Objective:** To compare the pharmacokinetics, safety, and efficacy of weekly versus twice-weekly **iniparib** in combination with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer.
- **Study Population:** 163 randomized patients with metastatic TNBC.
- **Dosing:**

- **Weekly Arm: Iniparib** 11.2 mg/kg IV on Days 1 and 8 of a 21-day cycle.
- **Twice-Weekly Arm: Iniparib** 5.6 mg/kg IV on Days 1, 4, 8, and 11 of a 21-day cycle.
- **Sample Collection:** Blood samples were collected at specified time points relative to the **iniparib** infusion on designated cycle days.
- **Pharmacokinetic Analysis:** Plasma samples were analyzed to determine the concentration-time profiles of **iniparib** and its two major metabolites. Key parameters calculated included maximum plasma concentration (C_{max}), area under the curve (AUC), and terminal half-life (t_{1/2}).

Mechanism of Action and Metabolic Pathway

Initially developed as a PARP1 inhibitor, **iniparib** was later found to have a different mechanism of action. It is a prodrug that undergoes metabolic activation, and its anti-cancer activity is not primarily due to PARP inhibition [2] [3].



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The canine study's finding that **clinically relevant concentrations of iniparib and its metabolites did not accumulate in tumor tissues** provided a critical explanation for its lack of efficacy in subsequent human trials and led to the halt of its clinical development [2].

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To cite this document: Smolecule. [iniparib pharmacokinetic profile tumor tissue distribution].

Smolecule, [2026]. [Online PDF]. Available at:

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